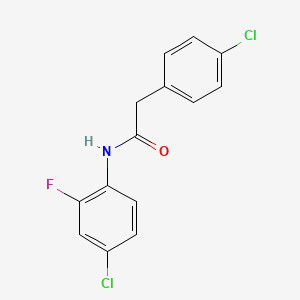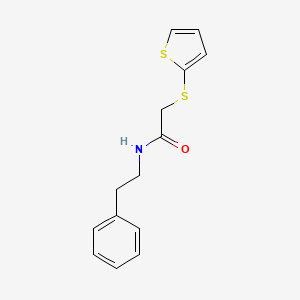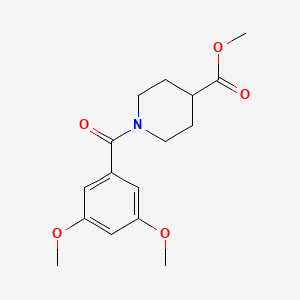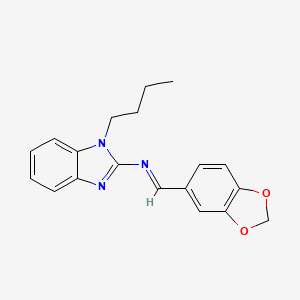
2-(3-bromophenyl)-6-methoxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromophenyl)-6-methoxy-4H-chromen-4-one is a synthetic compound that belongs to the group of flavones. It is a yellow colored powder that is used in scientific research for its various biological activities. The compound is synthesized using different methods, and its mechanism of action is still under investigation.
Mecanismo De Acción
The mechanism of action of 2-(3-bromophenyl)-6-methoxy-4H-chromen-4-one is still not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase (PDE). It has also been reported to modulate various signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
2-(3-bromophenyl)-6-methoxy-4H-chromen-4-one has been shown to possess various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). The compound has also been found to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been reported to possess anti-viral and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3-bromophenyl)-6-methoxy-4H-chromen-4-one in lab experiments is its ability to inhibit various enzymes and modulate signaling pathways, making it a potential therapeutic agent. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound's mechanism of action is still not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 2-(3-bromophenyl)-6-methoxy-4H-chromen-4-one. One of the potential areas of research is to investigate the compound's potential as a therapeutic agent for various diseases such as cancer and inflammation. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify its molecular targets. The development of new synthetic methods for the compound and its derivatives can also be an area of future research. Finally, the compound's potential toxicity and safety profile need to be investigated further to determine its potential as a therapeutic agent.
In conclusion, 2-(3-bromophenyl)-6-methoxy-4H-chromen-4-one is a synthetic compound that possesses various biological activities. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on this compound has the potential to contribute to the development of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 2-(3-bromophenyl)-6-methoxy-4H-chromen-4-one is achieved using various methods. One of the most commonly used methods is the Claisen-Schmidt condensation reaction. In this method, 3-bromobenzaldehyde and 6-methoxy-4-hydroxycoumarin are reacted in the presence of a base catalyst such as potassium hydroxide. The reaction takes place in a solvent such as ethanol or methanol and is heated under reflux. The product is then purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-(3-bromophenyl)-6-methoxy-4H-chromen-4-one has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. The compound has been used in various scientific research studies to investigate its potential therapeutic applications.
Propiedades
IUPAC Name |
2-(3-bromophenyl)-6-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-19-12-5-6-15-13(8-12)14(18)9-16(20-15)10-3-2-4-11(17)7-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYCTFXBQOLGLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenyl)-6-methoxy-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-amino-2-oxoethoxy)phenyl]nicotinamide](/img/structure/B5878447.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5878455.png)

![N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5878471.png)

![N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5878481.png)
![methyl 2-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5878484.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide](/img/structure/B5878492.png)
![N-[3-(dimethylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5878500.png)

![4-Fluoro-N-methyl-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5878509.png)
![{4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5878521.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)